1-sec-butyl-1H-pyrazole
Description
Contextualizing Pyrazoles as N-Heterocyclic Scaffolds
Pyrazoles are five-membered aromatic heterocyclic compounds containing two adjacent nitrogen atoms. semanticscholar.orgmdpi.com This structural arrangement imparts a unique set of electronic and physical properties, making them versatile building blocks in organic synthesis. mdpi.com The pyrazole (B372694) nucleus is a common feature in a wide array of biologically active molecules and functional materials. semanticscholar.orgmdpi.com Their ability to act as bioisosteres for amides or other aromatic rings allows for the fine-tuning of molecular properties in drug design. semanticscholar.org Furthermore, pyrazoles are integral to coordination chemistry, serving as ligands for metal catalysts, and have applications in the creation of polymers and chemosensors. mdpi.com The synthesis of pyrazole derivatives is a subject of continuous research, with traditional methods often involving the condensation reaction between a hydrazine (B178648) and a 1,3-dicarbonyl compound. acs.org
Significance of N-Alkyl Substitution in Pyrazole Chemistry
The properties and reactivity of the pyrazole ring can be significantly altered by substitution, particularly at the nitrogen atoms. N-alkylation, the attachment of an alkyl group to one of the ring's nitrogen atoms, is a critical strategy for modifying a pyrazole's characteristics. mdpi.comresearchgate.net This substitution influences the molecule's steric and electronic profile, which in turn affects its biological activity and physical properties.
The introduction of an alkyl group, such as the sec-butyl group in 1-sec-butyl-1H-pyrazole, can enhance lipophilicity, potentially influencing how the molecule interacts with biological membranes or protein binding sites. ontosight.ai The choice of the alkylating agent and reaction conditions is crucial, as it can lead to different isomers in unsymmetrically substituted pyrazoles, with steric factors often controlling which nitrogen atom is alkylated. semanticscholar.orgmdpi.comresearchgate.net Researchers have developed numerous methods for N-alkylation, ranging from traditional techniques using strong bases and alkyl halides to newer, milder approaches involving Brønsted acid catalysts or transition-metal-free reactions. semanticscholar.orgacs.orgmdpi.com
Overview of Research Trajectories for this compound
Research concerning this compound and its derivatives has primarily focused on its synthesis and its role as an intermediate or building block for more complex molecules with potential applications in medicinal chemistry and materials science. The synthesis of such N-substituted pyrazoles often involves the reaction of a sec-butyl hydrazine with a suitable precursor to form the pyrazole ring. evitachem.comvulcanchem.com
The scientific interest in derivatives of this compound lies in their potential biological activities. For instance, various substituted 1-sec-butyl-1H-pyrazoles have been investigated for their potential as kinase inhibitors or for other pharmacological effects. ontosight.ai The sec-butyl group, in combination with other substituents on the pyrazole ring, creates a unique chemical space for exploring structure-activity relationships. Research trajectories indicate a focus on synthesizing libraries of these compounds to screen for biological activity and to develop novel functional materials. ontosight.aievitachem.com
Physicochemical and Spectroscopic Data
Below is a table summarizing key identifiers and properties for this compound and a closely related bromo-derivative.
| Property | This compound | 3-Bromo-1-(sec-butyl)-1H-pyrazole |
| Molecular Formula | C7H12N2 | C7H11BrN2 |
| Molecular Weight | 124.18 g/mol nih.gov | 203.08 g/mol |
| IUPAC Name | 1-(butan-2-yl)-1H-pyrazole | 3-bromo-1-(butan-2-yl)-1H-pyrazole |
| InChI Key | PLQLISBTWFOGIU-UHFFFAOYSA-N | Not Available |
| CAS Number | 63935-97-7 | 1354706-11-8 |
Note: Data for the parent compound this compound is less commonly published than its functionalized derivatives. Data for the related compound 1-butyl-1H-pyrazole is available for comparison. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butan-2-ylpyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-3-7(2)9-6-4-5-8-9/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZPDXZNODFUVGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=CC=N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Sec Butyl 1h Pyrazole and Its Precursors
Strategies for Constructing the 1-sec-butyl-1H-pyrazole Core
The synthesis of the this compound core can be achieved through various strategies, primarily involving the formation of the pyrazole (B372694) ring with the simultaneous or subsequent introduction of the sec-butyl group at the N1 position. These methods range from classical condensation reactions to more modern, highly selective approaches.
Classical Pyrazole Synthesis Routes Adapted for N-Substitution
Classical methods for pyrazole synthesis, established for over a century, remain fundamental in organic chemistry. These routes are often adapted to produce N-substituted pyrazoles like this compound by using a substituted hydrazine (B178648) as a key starting material.
The Knorr pyrazole synthesis , first reported by Ludwig Knorr in 1883, is a cornerstone reaction for creating pyrazole derivatives. drugfuture.commdpi.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine. drugfuture.combeilstein-journals.orgresearchgate.net To synthesize this compound, sec-butylhydrazine (B1332173) would be reacted with a suitable 1,3-dicarbonyl precursor. A significant challenge with unsymmetrical 1,3-dicarbonyls is the potential formation of two regioisomers. drugfuture.comrsc.org The reaction conditions, such as pH and solvent, can influence the regioselectivity of the reaction. rsc.org For instance, the reaction of β-ketobutyracetal (4,4-dimethoxy-2-butanone) with hydrazines can be controlled to produce an isomerically pure product. researchgate.netresearchgate.net
The Paal-Knorr synthesis is another versatile method for synthesizing five-membered heterocycles, including pyrazoles, from 1,4-dicarbonyl compounds. wikipedia.orgslideshare.netslideshare.net For pyrazole synthesis, a hydrazine derivative is reacted with the 1,4-dicarbonyl compound. wikipedia.org Similar to the Knorr synthesis, using sec-butylhydrazine would introduce the desired N-substituent.
These classical routes, while effective, can sometimes be limited by the availability of the starting 1,3- or 1,4-dicarbonyl compounds and may require harsh reaction conditions. wikipedia.org However, advancements have led to one-pot procedures that combine the formation of the dicarbonyl intermediate and its subsequent cyclization. mdpi.com
Modern Synthetic Approaches for N-Alkylation of Pyrazoles
Modern synthetic methods offer more direct and selective ways to introduce the sec-butyl group onto the pyrazole nitrogen. These approaches often provide milder reaction conditions and greater functional group tolerance compared to classical methods.
Direct N-alkylation of the pyrazole ring is a common strategy. This typically involves deprotonating the pyrazole with a base, followed by the addition of an alkylating agent, such as a sec-butyl halide. mdpi.comsemanticscholar.org The choice of base and solvent is crucial for achieving high regioselectivity, especially with substituted pyrazoles. For example, using K₂CO₃ in DMSO has been shown to be effective for the regioselective N-alkylation of 3-substituted pyrazoles. acs.orgacs.org
Acid-catalyzed N-alkylation provides an alternative to base-mediated methods. A notable example is the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA). mdpi.comsemanticscholar.orgresearchgate.net This method has been successful for introducing various alkyl groups, including benzylic and phenethyl groups, onto the pyrazole nitrogen. mdpi.comsemanticscholar.org However, certain alkyl groups, such as tert-butyl, may fail to react under these conditions due to competing elimination reactions. mdpi.comsemanticscholar.org The regioselectivity in unsymmetrical pyrazoles is often controlled by steric factors. mdpi.comsemanticscholar.orgresearchgate.net
Transition metal-catalyzed reactions have also emerged as powerful tools for N-alkylation. Copper-catalyzed methods, for instance, can facilitate the N-functionalization of pyrazoles. beilstein-journals.org These reactions often exhibit high efficiency and can be performed under relatively mild conditions.
The table below summarizes some modern N-alkylation approaches:
| Method | Reagents | Key Features | Reference |
| Base-Mediated N-Alkylation | Pyrazole, Base (e.g., K₂CO₃), Alkyl Halide | Direct and widely applicable. Regioselectivity can be an issue. | mdpi.comsemanticscholar.org |
| Acid-Catalyzed N-Alkylation | Pyrazole, Trichloroacetimidate, Brønsted Acid (e.g., CSA) | Milder alternative to strong bases. Good for stabilized carbocations. | mdpi.comsemanticscholar.org |
| Transition Metal-Catalyzed N-Alkylation | Pyrazole, Alkylating Agent, Metal Catalyst (e.g., Copper) | High efficiency and can offer unique reactivity. | beilstein-journals.org |
Synthesis of Key Intermediates for this compound Functionalization
The functionalization of the this compound core is essential for creating a diverse range of derivatives. This often involves the synthesis of key intermediates that can be further modified.
One common intermediate is 1-(sec-Butyl)-5-methyl-1H-pyrazole-4-carbaldehyde . Its synthesis typically involves the cyclization of sec-butyl hydrazine with a suitable ketone precursor, followed by the introduction of an aldehyde group at the 4-position of the pyrazole ring. evitachem.com This aldehyde group is a versatile handle for further synthetic transformations. evitachem.com
Another important class of intermediates is halogenated pyrazoles, such as 3-Bromo-1-(sec-butyl)-1H-pyrazole . sigmaaldrich.com The bromine atom can be readily displaced or used in cross-coupling reactions to introduce a wide variety of substituents.
The synthesis of 1-(sec-Butyl)-4-chloro-1H-pyrazole-3-carboxylic acid provides an intermediate with two functional groups for further manipulation. vulcanchem.com A typical synthesis involves the cyclocondensation of ethyl 4-chloro-3-oxobutanoate with sec-butylhydrazine, followed by hydrolysis of the resulting ester. vulcanchem.com The carboxylic acid can undergo esterification, and the chlorine atom can be substituted. vulcanchem.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pyrazoles has gained significant attention, aiming to develop more environmentally friendly and sustainable processes. rsc.orgmdpi.compharmacophorejournal.com These principles can be applied to the synthesis of this compound and its derivatives.
Key green chemistry strategies in pyrazole synthesis include:
Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water or ethanol-water mixtures. rsc.orgnih.gov
Catalysis: Employing catalysts to improve reaction efficiency and reduce waste. acs.org This includes the use of solid acid catalysts like crystalline aluminosilicates or aluminophosphates for N-alkylation, which can be easily recovered and reused. google.comgoogle.com Nano-catalysts, such as ZnO, have also been used in solvent-free microwave-assisted syntheses. pharmacophorejournal.com
Energy Efficiency: Utilizing energy-efficient techniques like microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. rsc.orgnih.govdergipark.org.tr Microwave-assisted synthesis has been shown to significantly shorten reaction times and improve yields in pyrazole synthesis. dergipark.org.tr
Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates. beilstein-journals.orgrsc.orgrsc.org This approach improves atom economy and reduces waste.
The following table highlights some green chemistry approaches relevant to pyrazole synthesis:
| Green Chemistry Principle | Application in Pyrazole Synthesis | Advantages | Reference |
| Greener Solvents | Use of water or ethanol-water mixtures in condensation reactions. | Reduced toxicity and environmental impact. | rsc.orgnih.gov |
| Catalysis | Use of reusable solid acid catalysts or nano-catalysts. | Catalyst recyclability, reduced waste. | pharmacophorejournal.comgoogle.com |
| Energy Efficiency | Microwave or ultrasound-assisted synthesis. | Faster reactions, higher yields, lower energy consumption. | rsc.orgnih.govdergipark.org.tr |
| Multicomponent Reactions | One-pot synthesis of functionalized pyrazoles. | Increased efficiency, reduced waste, and simplified procedures. | beilstein-journals.orgrsc.org |
Chemical Transformations and Derivatization of 1 Sec Butyl 1h Pyrazole
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle, and as such, it can undergo electrophilic substitution reactions. These reactions primarily occur at the C4 position of the pyrazole ring. nih.gov
Halogenation, particularly bromination, is a common method for functionalizing the pyrazole ring. The introduction of a bromine atom at the C4 position creates a versatile handle for further synthetic modifications, such as cross-coupling reactions. vulcanchem.com
For instance, the synthesis of 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid involves the bromination of a 1-sec-butyl-1H-pyrazole precursor. While specific details for this exact transformation are not widely published, the general synthesis of 4-bromopyrazole derivatives often involves the cyclocondensation of a suitable 1,3-dicarbonyl compound with a hydrazine (B178648) derivative, followed by bromination. vulcanchem.com The presence of the carboxylic acid group at the C3 position suggests a synthetic route starting from a precursor already containing this functionality or a group that can be converted to a carboxylic acid, such as an ester. The direct bromination of this compound would likely yield 4-bromo-1-sec-butyl-1H-pyrazole, which could then be carboxylated at the C3 position, although this is a less common route.
Similarly, the synthesis of 4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole would involve the introduction of a bromine atom at the C4 position and a butoxymethyl group at the C3 position. The synthesis of related 3-alkoxymethyl-pyrazoles often involves the O-alkylation of a 3-hydroxymethyl-pyrazole precursor. mdpi.com Therefore, a plausible synthetic route could involve the formation of a 3-hydroxymethyl-1-sec-butyl-1H-pyrazole intermediate, followed by butoxymethylation and subsequent bromination at the C4 position.
Table 1: Examples of Halogenated this compound Derivatives
| Compound Name | Molecular Formula | Key Features |
| 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylic acid | C₈H₁₁BrN₂O₂ | Bromine at C4, carboxylic acid at C3 |
| 4-bromo-3-(butoxymethyl)-1-sec-butyl-1H-pyrazole | C₁₂H₂₁BrN₂O | Bromine at C4, butoxymethyl group at C3 |
Sulfonylation of the pyrazole ring typically occurs at the C4 or C5 position and introduces a sulfonyl group, which is a valuable functional group in medicinal chemistry. The synthesis of This compound-5-sulfonyl chloride represents a key intermediate for the preparation of various sulfonamide derivatives. The general synthesis of pyrazole sulfonyl chlorides can be achieved through the treatment of the corresponding pyrazole with a sulfonating agent. vulcanchem.com Another approach involves the reaction of N,N-dimethyl enaminones with sulfonyl hydrazines. mdpi.com
Table 2: Example of a Sulfonylated this compound Derivative
| Compound Name | Molecular Formula | Key Features |
| This compound-5-sulfonyl chloride | C₇H₁₁ClN₂O₂S | Sulfonyl chloride group at C5 |
Directed Ortho Metalation and Related Reactions
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org In the context of 1-substituted pyrazoles, the nitrogen atom at the 2-position of the pyrazole ring can act as a directing group, facilitating the deprotonation of the adjacent C5 position by a strong base, typically an organolithium reagent. oup.comresearchgate.net This generates a lithiated intermediate that can react with various electrophiles.
A notable example is the synthesis of 1-(sec-Butyl)-1H-pyrazole-4-boronic acid . While direct C4-metalation is less common than C5-metalation, the synthesis of 1-alkylpyrazole-4-boronic acid pinacol (B44631) esters has been achieved through a sequence involving the iodination of pyrazole at the C4 position, followed by N-alkylation with an alkyl halide. The resulting 1-alkyl-4-iodopyrazole is then converted to a Grignard reagent, which reacts with a boron source to yield the desired boronic acid ester. google.com A similar strategy could be employed for the synthesis of 1-(sec-butyl)-1H-pyrazole-4-boronic acid. Another method involves a lithium-halogen exchange on a 4-bromo-1-sec-butyl-1H-pyrazole intermediate at low temperatures, followed by reaction with a borate (B1201080) ester. google.com
Table 3: Example of a Boronic Acid Derivative of this compound
| Compound Name | Molecular Formula | Key Features |
| 1-(sec-Butyl)-1H-pyrazole-4-boronic acid | C₇H₁₃BN₂O₂ | Boronic acid group at C4 |
Functionalization of the sec-Butyl Side Chain
While reactions on the pyrazole ring are more common, functionalization of the sec-butyl side chain can also be achieved, although it is generally more challenging due to the lower reactivity of the alkyl group. These reactions often require specific reagents and conditions to achieve selectivity.
The formation of aldehydes and carboxylates on the pyrazole ring, such as Methyl 1-(butan-2-yl)-5-formyl-1H-pyrazole-3-carboxylate , typically involves the functionalization of the pyrazole ring itself rather than the sec-butyl side chain. vulcanchem.com The synthesis of this compound likely involves the formation of the pyrazole ring with the desired substituents at the C3 and C5 positions. For example, a β-ketoester could be reacted with sec-butylhydrazine (B1332173) to form the pyrazole core, followed by formylation at the C5 position. vulcanchem.com The formyl group can be introduced through the oxidation of a hydroxymethyl precursor. vulcanchem.com
Nucleophilic Substitution Reactions Involving Derivatives
Derivatives of this compound, particularly those containing leaving groups such as halogens, are valuable substrates for nucleophilic substitution reactions. For example, the bromine atom in 4-bromo-1-sec-butyl-1H-pyrazole derivatives can be displaced by various nucleophiles, such as amines and thiols, to introduce new functional groups at the C4 position. vulcanchem.com This allows for the synthesis of a wide range of compounds with diverse properties.
Multi-Component Reactions Involving this compound
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. nih.gov Pyrazole derivatives are often synthesized using MCRs, which can involve the in-situ generation of a 1,3-dicarbonyl compound followed by condensation with a hydrazine, such as sec-butylhydrazine. beilstein-journals.org These reactions offer a streamlined approach to the synthesis of complex pyrazole-containing molecules, including those with a 1-sec-butyl substituent.
Advanced Spectroscopic and Structural Elucidation of 1 Sec Butyl 1h Pyrazole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2D NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-sec-butyl-1H-pyrazole and its derivatives. Both ¹H and ¹³C NMR provide critical information about the chemical environment of individual atoms, while 2D NMR techniques help to establish through-bond and through-space correlations, confirming the connectivity of the molecule.
For derivatives such as 1-sec-butyl-4-iodo-1H-pyrazole, ¹H NMR spectra show characteristic signals for the pyrazole (B372694) ring protons and the sec-butyl group. googleapis.com The protons on the pyrazole ring typically appear as singlets, with their chemical shifts influenced by the substituents. googleapis.com The sec-butyl group gives rise to a more complex set of signals: a hextet for the methine proton, multiplets for the methylene (B1212753) protons, and a doublet and a triplet for the two methyl groups. googleapis.com
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of the carbon atoms. In 1-sec-butyl-4-iodo-1H-pyrazole, distinct signals are observed for the pyrazole ring carbons, with the carbon bearing the iodine atom being significantly shifted. googleapis.com The carbons of the sec-butyl group also show characteristic resonances. googleapis.com The combination of ¹H and ¹³C NMR data allows for a complete assignment of the molecular structure.
Further structural confirmation can be obtained from 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), which reveal correlations between protons and carbons. mdpi.com These techniques are particularly useful for unambiguously assigning the signals of complex pyrazole derivatives. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |
| 1-sec-Butyl-4-iodo-1H-pyrazole | 7.49 (s, 1H), 7.42 (s, 1H), 4.21 (hextet, J = 6.8 Hz, 1H), 1.82-1.90 (m, 1H), 1.71-1.79 (m, 1H), 1.46 (d, J = 6.8 Hz, 3H), 0.80 (t, J = 7.4 Hz, 3H) | 143.8, 131.8, 60.6, 55.3, 30.2, 20.9, 10.6 | googleapis.com |
| 1-sec-Butyl-1H-pyrazol-4-ol | 7.15 (s, 1H), 7.07 (s, 1H), 4.03-4.11 (m, 1H), 1.76-1.83 (m, 1H), 1.67-1.74 (m, 1H), 1.41 (d, J = 6.8 Hz, 3H), 0.78 (t, J = 7.4 Hz, 3H) | 141.0, 127.5, 114.7, 60.3, 30.2, 20.9, 10.7 | googleapis.com |
| 1-sec-Butyl-1H-pyrazol-4-yl methylcarbamate | 7.49 (s, 1H), 7.35 (s, 1H), 5.04 (br. s, 1H), 4.10 (hextet, J = 7.1 Hz, 1H), 2.85 (d, J = 4.9 Hz, 3H), 1.80-1.88 (m, 1H), 1.68-1.77 (m, 1H), 1.44 (d, J = 6.8 Hz, 3H), 0.79 (t, J = 7.4 Hz, 3H) | 154.6, 135.3, 129.4, 118.1, 60.5, 30.2, 27.8, 20.8, 10.6 | googleapis.com |
Advanced Mass Spectrometry Techniques (e.g., HRMS, tandem MS for fragmentation analysis)
Advanced mass spectrometry (MS) techniques, particularly high-resolution mass spectrometry (HRMS), are crucial for determining the elemental composition of this compound and its derivatives. HRMS provides highly accurate mass measurements, which allows for the calculation of the molecular formula. For instance, the HRMS (ESI) data for 1-sec-butyl-1H-pyrazol-4-yl methylcarbamate showed a found mass of [M+H]⁺ 199.1294, which is in close agreement with the calculated mass of 199.1265 for C₉H₁₆N₃O₂. googleapis.com
Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of these molecules. The fragmentation of pyrazole derivatives often involves characteristic losses of small neutral molecules or radicals. researchgate.net For N-((1-(sec-Butyl)-1H-pyrazol-4-yl)methyl)-2-(3-methoxyphenyl)ethanamine, predicted fragmentation patterns include the loss of the sec-butyl group and cleavage of the methylene bridge. vulcanchem.com The fragmentation of the pyrazole ring itself can also occur, providing further structural information. researchgate.net The analysis of these fragmentation pathways helps to confirm the proposed structure and identify unknown derivatives.
Vibrational Spectroscopy (e.g., FT-IR, Raman) for Conformational Analysis and Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is a powerful tool for identifying functional groups and investigating the conformational properties of this compound and its derivatives.
FT-IR spectroscopy is particularly useful for identifying characteristic vibrational modes. For example, in pyrazole derivatives containing a carboxylic acid group, a strong absorption band for the C=O stretch is typically observed around 1700 cm⁻¹, and a broad O-H stretch appears in the range of 2500–3300 cm⁻¹. vulcanchem.com The FT-IR spectra of pyrazole derivatives also show characteristic bands for C=N and C=C stretching vibrations within the pyrazole ring, as well as C-H stretching and bending vibrations. mdpi.comekb.eg
Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds and can be used to study the conformational landscape of molecules. acs.org For pyrazole-based compounds, Raman spectra can help to identify the different polymorphs or conformers present in a sample. acs.org
Table 2: Key FT-IR Vibrational Frequencies for Pyrazole Derivatives
| Functional Group | Typical Wavenumber (cm⁻¹) | Reference |
| N-H stretch | 3201 | ekb.eg |
| C-H aromatic stretch | 3042 | ekb.eg |
| C-H aliphatic stretch | 2983, 2854 | ekb.eg |
| C=O stretch (carboxylic acid) | ~1700 | vulcanchem.com |
| C=O stretch (aldehyde) | 1657 | ekb.eg |
| C=N stretch (pyrazole ring) | 1616.3, 1593 | mdpi.comekb.eg |
| C=C stretch (aromatic) | 1534 | ekb.eg |
| C-N stretch | 1275.5 | ekb.eg |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For pyrazole derivatives, single-crystal X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions. up.ac.za
The crystal structure of a derivative, ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, reveals a planar pyrazole ring. nih.gov The phenyl ring is inclined at a significant angle to the pyrazole ring. nih.gov Such structural details are crucial for understanding the steric and electronic properties of the molecule.
In the solid state, pyrazole derivatives often exhibit intermolecular hydrogen bonding, which can influence their packing and physical properties. iucr.orgiucr.org For example, in the crystal structure of 3,5-di-tert-butyl-1H-pyrazole-4-carbonitrile, molecules are linked by N-H···N hydrogen bonds to form inversion dimers. iucr.org The study of these interactions is important for crystal engineering and the design of materials with specific properties.
Table 3: Illustrative Crystal Data for a Pyrazole Derivative
| Parameter | Value | Reference |
| Compound | Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate | nih.gov |
| Molecular Formula | C₁₆H₂₀N₂O₂ | nih.gov |
| Crystal System | Triclinic | nih.gov |
| Space Group | P-1 | |
| a (Å) | 9.0665 (2) | nih.gov |
| b (Å) | 9.3351 (2) | nih.gov |
| c (Å) | 10.5408 (3) | nih.gov |
| α (°) | 110.450 (1) | nih.gov |
| β (°) | 113.987 (1) | nih.gov |
| γ (°) | 97.645 (2) | nih.gov |
| Volume (ų) | 723.22 (3) | nih.gov |
| Z | 2 | nih.gov |
Computational and Theoretical Investigations of 1 Sec Butyl 1h Pyrazole
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) studies of electronic structure and stability)
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and stability of pyrazole (B372694) derivatives. DFT methods are used to calculate the molecular geometry of compounds in their ground state, as well as vibrational frequencies and chemical shifts. researchgate.net For substituted pyrazoles, DFT calculations can predict the planarity of the pyrazole ring and the dihedral angles of its substituents. For instance, in a related substituted pyrazole, DFT calculations predicted a planar pyrazole ring with dihedral angles of 15°–20° between the carboxylic acid and sec-butyl groups. vulcanchem.com
The stability of different tautomers and conformers can be assessed by comparing their calculated energies. Ab initio methods like Møller-Plesset (MP) perturbation theory and DFT are employed to evaluate substituent effects on tautomerism. mdpi.com Studies have shown that electron-donating groups tend to favor the C3-tautomer, while electron-withdrawing groups stabilize the C5-tautomer. mdpi.com These computational approaches also help in understanding intermolecular interactions, such as hydrogen bonding, which play a significant role in the stabilization of the crystal structure. researchgate.net The energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), along with the molecular electrostatic potential (MEP), can be generated using DFT, providing insights into the molecule's reactivity. researchgate.nettandfonline.com
| Computational Method | Application | Key Findings |
| DFT (B3LYP/6-31G) | Geometry optimization, vibrational frequencies, chemical shifts | Provides optimized molecular geometry and predicts spectroscopic data. researchgate.net |
| DFT | Electronic structure, stability | Predicts ring planarity and substituent dihedral angles. vulcanchem.com |
| ab initio MP2/6-311++G | Substituent effects on tautomerism | Evaluates the influence of electron-donating/withdrawing groups. mdpi.com |
| DFT | HOMO-LUMO energies, MEP | Elucidates reactivity and potential interaction sites. researchgate.nettandfonline.com |
Molecular Dynamics Simulations for Conformational Landscapes and Interactions
Molecular dynamics (MD) simulations are a powerful tool for exploring the conformational landscapes and intermolecular interactions of flexible molecules like 1-sec-butyl-1H-pyrazole. MD simulations can reveal the stability of a compound's binding to a biological target, such as a protein. mdpi.com By simulating the movement of atoms over time, researchers can observe how the molecule interacts with its environment, including solvent molecules and binding partners. birzeit.edu
These simulations are particularly useful in drug design for identifying stable binding modes and understanding the role of water molecules in the binding site. birzeit.edu For pyrazole derivatives, MD simulations can help to understand how the sec-butyl group influences conformational flexibility and interactions with other molecules. vulcanchem.com The root mean square deviation (RMSD) and root mean square fluctuation (RMSF) are common analyses performed on MD trajectories to assess the stability of the system. mdpi.com
Prediction of Spectroscopic Parameters via Computational Methods (e.g., calculated NMR chemical shifts)
Computational methods are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a compound. The Gauge-Including Atomic Orbital (GIAO) method is frequently used to simulate ¹H and ¹³C NMR chemical shifts. nih.gov DFT calculations, often using functionals like B3LYP with appropriate basis sets, can provide theoretical ¹H and ¹³C NMR spectra. researchgate.netresearchgate.net
For pyrazole derivatives, predicted ¹H NMR signals for a sec-butyl group are typically in the range of δ 1.2–1.4 ppm for the methyl protons. vulcanchem.com The chemical shifts for aromatic carbons in the pyrazole ring are generally found between δ 100–150 ppm. vulcanchem.com The accuracy of these predictions can be high, with root-mean-square errors for ¹H and ¹³C chemical shifts being as low as 0.3 and 1.5 ppm, respectively, when using appropriate computational models. semanticscholar.org
| Spectroscopic Parameter | Computational Method | Predicted Chemical Shift (δ ppm) |
| ¹H NMR (sec-butyl CH₃) | DFT | 1.2-1.4 vulcanchem.com |
| ¹³C NMR (Aromatic C) | DFT | 100-150 vulcanchem.com |
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry provides a powerful avenue for elucidating reaction mechanisms. Theoretical studies can map out the potential energy surface of a reaction, identifying transition states and intermediates. For pyrazole synthesis, such as the reaction between a 1,3-dicarbonyl compound and a hydrazine (B178648) derivative, computational methods can model the cyclocondensation process. vulcanchem.comalrasheedcol.edu.iq
For reactions involving pyrazoles, like electrophilic substitution, computational insights can predict the most likely site of reaction. For example, the presence of certain substituents can induce a dipole moment that favors electrophilic substitution at a specific position on the pyrazole ring. vulcanchem.com Theoretical studies on the migration of groups between the nitrogen atoms of pyrazole rings, a process known as borotropy in pyrazolylboranes, have been used to determine the effects of substituents on the reaction barrier. csic.es
Quantitative Structure-Activity Relationship (QSAR) Modeling (theoretical aspects)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. In the context of pyrazole derivatives, 2D- and 3D-QSAR models are developed to understand the structural features that are important for a specific biological effect, such as enzyme inhibition. nih.govmdpi.com
These models use molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. nih.gov For pyrazole-based compounds, QSAR studies can identify which substituents and structural properties contribute positively or negatively to their activity. nih.gov The results from QSAR models can then be used to design new compounds with potentially improved activity. nih.govmdpi.com Molecular docking studies often complement QSAR analyses by providing a visual representation of how the designed compounds might interact with their biological target. nih.govtandfonline.com
Coordination Chemistry and Catalytic Applications of 1 Sec Butyl 1h Pyrazole Ligands
Synthesis and Characterization of Metal Complexes with 1-sec-butyl-1H-pyrazole Ligands
The synthesis of metal complexes using pyrazole-based ligands is a well-established area of coordination chemistry. ajrconline.orgacs.org Generally, these complexes are prepared by reacting the pyrazole (B372694) ligand with a suitable metal salt, such as a halide or acetate, in an appropriate solvent. For this compound, the nitrogen at the 2-position acts as a Lewis base, donating its lone pair of electrons to a Lewis acidic metal center. vulcanchem.com
While specific literature on the synthesis of metal complexes with the unsubstituted this compound is not extensively detailed, the synthesis of complexes with substituted analogues provides a clear blueprint. For instance, derivatives like 1-(sec-butyl)-4-chloro-1H-pyrazole-3-carboxylic acid can coordinate with transition metals such as Cu²⁺ and Fe³⁺ through both the pyrazole nitrogen and the carboxylate oxygen. vulcanchem.com Similarly, bulky bis(pyrazolyl)palladium(II) complexes have been synthesized via the condensation of substituted pyrazoles with reagents like benzyl (B1604629) bromide, followed by metallation with a palladium source. rsc.org
The characterization of these metal complexes typically involves a suite of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the ligand and to observe changes in chemical shifts upon coordination to a metal center. acs.orgresearchgate.net
Infrared (IR) Spectroscopy: This technique is useful for identifying the coordination of the pyrazole ring to the metal by observing shifts in the C=N stretching frequency. ajrconline.org
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the molecular structure, including bond lengths, bond angles, and the coordination geometry around the metal center. researchgate.nettandfonline.com
Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI-MS) are used to determine the mass-to-charge ratio of the complex, confirming its composition. acs.org
The general procedure for synthesizing a palladium(II) complex with a pyrazole ligand, for example, might involve reacting the ligand with a palladium(II) precursor like PdCl₂(CH₃CN)₂ in a solvent such as dichloromethane (B109758) (DCM) or acetonitrile.
Table 1: General Characterization Techniques for Metal-Pyrazole Complexes
| Technique | Information Obtained | Typical Observations |
|---|---|---|
| ¹H & ¹³C NMR | Ligand structure confirmation, coordination shifts | Downfield or upfield shifting of pyrazole ring protons and carbons upon metal binding. |
| FT-IR | Identification of functional groups, coordination mode | Shift in ν(C=N) and ν(N-N) stretching frequencies. |
| X-ray Diffraction | Precise 3D molecular structure | Determination of metal-ligand bond lengths, coordination number, and geometry (e.g., square planar, octahedral). |
| Mass Spectrometry | Molecular weight and composition of the complex | Detection of the molecular ion peak [M]⁺ or fragments corresponding to the complex. |
| Elemental Analysis | Empirical formula confirmation | Percentage composition of C, H, N, etc., matches theoretical values. |
Role of this compound in Homogeneous Catalysis
The electronic and steric properties of this compound make it a promising ligand for homogeneous catalysis. The pyrazole ring can stabilize metal centers, while the sec-butyl group can influence the catalyst's stability, solubility, and selectivity by providing steric bulk around the metal. vulcanchem.comarkat-usa.org
C-H Activation Catalysis
Pyrazole-directed C-H activation is a powerful strategy for the functionalization of organic molecules. nih.gov The nitrogen atom of the pyrazole ring can act as an internal directing group, positioning a metal catalyst in proximity to a specific C-H bond, thereby facilitating its cleavage and subsequent functionalization.
In a process relevant to this compound, the pyrazole nitrogen has been shown to direct the C(sp³)–H activation of a pendant tert-butyl group. acs.org This reaction proceeds via the formation of a five-membered palladacycle intermediate. nih.gov A similar mechanism can be envisioned for this compound, where the pyrazole directs the activation of one of the C-H bonds on the sec-butyl group. This would provide a route to functionalized alkylated pyrazoles. Ruthenium-based catalysts are also effective for such transformations, functionalizing arenes that contain pyrazole directing groups. rsc.org
A proposed catalytic cycle for a pyrazole-directed C(sp³)–H olefination is outlined below:
C-H Activation: The pyrazole nitrogen directs a palladium catalyst to a C-H bond on the sec-butyl group, forming a five-membered palladacycle intermediate. nih.gov
Olefin Coordination & Insertion: An olefin coordinates to the palladium center and inserts into the Pd-C bond.
β-Hydride Elimination: Elimination of a β-hydrogen atom from the alkyl chain releases the functionalized pyrazole product.
Catalyst Regeneration: The resulting Pd(0) species is re-oxidized to Pd(II) by an oxidant (e.g., Cu(OAc)₂), closing the catalytic cycle. nih.gov
Cross-Coupling Reactions
Pyrazole-based ligands have been successfully employed in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and amination reactions. arkat-usa.orgresearchgate.net These ligands can enhance catalyst stability and activity. The steric and electronic properties of substituents on the pyrazole ring are crucial for optimizing catalytic performance. rsc.orgarkat-usa.org
For instance, a derivative of the target compound, methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate, is noted for the reactivity of its bromine atom as a leaving group in Suzuki-Miyaura transformations. vulcanchem.com This highlights the utility of the this compound scaffold in constructing more complex molecules. In such reactions, a palladium catalyst, often supported by phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, facilitates the coupling of the pyrazole halide with a boronic acid. Pyrazole-based P,N-ligands have also been developed, where the pyrazole nitrogen works in concert with a phosphine donor to stabilize the palladium catalyst. arkat-usa.org
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reaction
| Reaction | Aryl Halide | Coupling Partner | Catalyst System | Product | Ref. |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Bromo-1-R-pyrazole | Phenylboronic acid | Pd₂(dba)₃ / P,N-pyrazole ligand | 4-Phenyl-1-R-pyrazole | arkat-usa.org |
| Amination | 4-Bromo-1-R-pyrazole | Amine (e.g., Morpholine) | Pd₂(dba)₃ / P,N-pyrazole ligand | 4-Amino-1-R-pyrazole | arkat-usa.org |
Note: 'R' represents a substituent, such as sec-butyl.
Asymmetric Catalysis Utilizing Chiral sec-Butyl Moiety
The N1-sec-butyl group in this compound contains a stereocenter, making the ligand chiral. This inherent chirality presents an opportunity for its use in asymmetric catalysis, where the ligand can transfer stereochemical information to the product of a reaction, leading to an excess of one enantiomer.
While specific applications of this compound as a chiral ligand are not yet widely reported, the principle is well-established with other chiral pyrazole systems. For example, pyrazole derivatives bearing chiral amino alcohols have been used as organocatalysts in asymmetric Henry reactions. mjcce.org.mk Furthermore, chiral-at-metal complexes, where the stereochemistry is centered on the metal atom held in a rigid ligand framework, have been used in conjunction with pyrazoles to catalyze asymmetric reactions. nih.govrsc.org The enantioselective addition of pyrazoles to dienes has also been achieved using palladium catalysts supported by chiral bisphosphine ligands. nih.gov
The chiral sec-butyl group on the pyrazole nitrogen could, in principle, create a chiral pocket around the coordinated metal center. This chiral environment could influence the orientation of substrates approaching the metal, thereby directing the reaction to favor the formation of one enantiomer over the other. This makes this compound a potential candidate for development as a chiral ligand in various asymmetric transformations, such as hydrogenation, C-C bond formation, or alkylation. vulcanchem.com
Heterogeneous Catalysis Incorporating this compound Derived Materials
While homogeneous catalysts offer high activity and selectivity, their separation from the reaction products can be challenging. Immobilizing pyrazole-based catalysts onto solid supports creates heterogeneous catalysts that are easily recoverable and reusable.
A prominent example involves the creation of a pyrazole-based microporous organic polymer (MOP-PZ) by the Scholl coupling of 3,5-diphenyl-1H-pyrazole. acs.org This material, possessing abundant pyrazole units, can be used to support metal nanoparticles. For instance, silver nanoparticles embedded in MOP-PZ create a stable and efficient heterogeneous catalyst (MOP-PZ–Ag) for the carboxylation of terminal alkynes with CO₂. acs.org This demonstrates that pyrazole frameworks can be integrated into solid materials for catalytic applications.
Another strategy involves grafting pyrazole-containing complexes onto inorganic supports like silica (B1680970) gel. This has been demonstrated with Cu(II)-enaminone complexes, which are effective heterogeneous catalysts for cycloaddition reactions. mdpi.com Following these principles, materials derived from this compound could be synthesized and employed in heterogeneous catalysis, combining the catalytic advantages of the pyrazole ligand with the practical benefits of a solid-phase system.
Ligand Design Principles and Structure-Catalytic Activity Correlations
The effectiveness of a pyrazole-based ligand in catalysis is governed by a combination of its steric and electronic properties, which can be fine-tuned through synthetic modifications. arkat-usa.orguniversiteitleiden.nl The structure of this compound provides a clear example of these design principles.
Steric Effects: The sec-butyl group at the N1 position introduces significant steric bulk near the coordinating N2 atom. vulcanchem.com This steric hindrance can be beneficial in several ways: it can promote the reductive elimination step in cross-coupling cycles, prevent catalyst deactivation via dimerization, and create a chiral pocket for asymmetric catalysis. arkat-usa.org The choice of a bulky substituent like sec-butyl over a smaller one like methyl can dramatically influence catalytic activity and selectivity. acs.orghilarispublisher.com
Electronic Effects: The pyrazole ring is an electron-rich heterocycle that acts as a σ-donor through its N2 atom. The electronic properties can be further modulated by adding electron-donating or electron-withdrawing groups to the pyrazole ring. arkat-usa.org While the sec-butyl group is primarily an alkyl group with a modest electron-donating inductive effect, its main contribution is steric.
Structure-Activity Relationships (SAR): SAR studies aim to correlate specific structural features of a ligand with its performance in a catalytic reaction. For pyrazole ligands, key relationships include:
N1-Substituent: The size and nature of the group at the N1 position (e.g., sec-butyl) directly impact the steric environment around the metal. vulcanchem.com
C3/C5-Substituents: Placing bulky groups at the C3 or C5 positions can create a "pocket" that influences substrate approach and can be crucial for selectivity. researchgate.net
Chelation: Incorporating this compound into a multidentate ligand (e.g., a pincer ligand) can lead to more stable and robust catalysts by increasing the chelate effect. nih.govmdpi.com
By systematically modifying the pyrazole scaffold and observing the resulting changes in catalytic outcomes, more efficient and selective catalysts can be rationally designed. The this compound framework serves as a valuable platform for such explorations in catalysis. researchgate.net
Emerging Applications and Interdisciplinary Research of 1 Sec Butyl 1h Pyrazole Scaffolds
Role in Advanced Materials Science
The 1-sec-butyl-1H-pyrazole scaffold is demonstrating significant promise in the field of advanced materials, particularly in the construction of Metal-Organic Frameworks (MOFs) and the development of Organic Light-Emitting Diodes (OLEDs).
Metal-Organic Frameworks (MOFs)
The pyrazole (B372694) core, with its coordinating nitrogen atoms, is a well-established linker in the synthesis of MOFs—crystalline porous materials with applications in gas storage and separation. While direct studies on this compound as a primary linker are emerging, research on its derivatives highlights the scaffold's potential. For instance, a functionalized derivative, methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate, has been incorporated into MOFs, resulting in a significant enhancement of CO₂ adsorption capacity by 30% compared to its unfunctionalized counterparts. vulcanchem.comresearchgate.net This suggests that the this compound scaffold can serve as a robust platform for creating MOFs with tailored gas sorption properties. The sec-butyl group, in particular, can influence the framework's porosity and surface characteristics. vulcanchem.com
The coordination of the pyrazole nitrogen atoms with metal ions is a fundamental aspect of MOF chemistry. researchgate.net The steric bulk of the sec-butyl group on the this compound scaffold can play a crucial role in directing the final topology of the MOF, potentially leading to novel network structures with unique properties. vulcanchem.com
Organic Light-Emitting Diodes (OLEDs)
In the realm of display and lighting technology, pyrazole derivatives are recognized for their utility in OLEDs. researchgate.net These compounds can function as emitting materials or hosts in the emissive layer of OLED devices. The electronic properties of the pyrazole ring can be fine-tuned through substitution, making them attractive for developing efficient and stable light-emitting materials. researchgate.netresearchgate.net
A catalog listing for "1-sec-Butyl-4-chloro-1H-pyrazole-5..." specifically mentions its relevance to OLED materials, indicating its potential role in this technology. ambeed.com The incorporation of the this compound scaffold into OLED materials could influence key performance parameters such as charge transport, luminescence, and device stability. The sec-butyl group can enhance the solubility and film-forming properties of the material, which are critical for the fabrication of solution-processed OLEDs.
Contributions to Agrochemicals Research (Mechanistic Insights into Bioactivity)
The this compound scaffold is a recurring motif in the development of new agrochemicals. Pyrazole derivatives are known to be effective as herbicides and fungicides. vulcanchem.comsmolecule.comsmolecule.com The bioactivity of these compounds is often linked to their ability to interact with specific biological targets in pests and pathogens.
Mechanistically, the lipophilicity imparted by the sec-butyl group is thought to play a significant role in the bioactivity of these compounds. It may enhance the penetration of the molecule through the lipid membranes of plant pathogens, thereby increasing its efficacy. vulcanchem.com For example, derivatives of methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate are utilized in the synthesis of herbicides that target the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants. vulcanchem.com The sec-butyl group in these derivatives is believed to improve the binding affinity to the target enzyme. vulcanchem.com
The following table summarizes the key contributions of the this compound scaffold in agrochemical research:
| Feature of Scaffold | Contribution to Bioactivity | Example Application |
| sec-Butyl Group | Enhances lipid membrane penetration and improves target binding affinity. vulcanchem.comvulcanchem.com | Development of herbicides and fungicides. vulcanchem.comsmolecule.comsmolecule.com |
| Pyrazole Core | Provides a stable and versatile platform for functionalization. | Synthesis of herbicides targeting acetolactate synthase (ALS). vulcanchem.com |
Photophysical Properties and Applications
While the photophysical properties of the parent this compound are not extensively documented in isolation, studies on related pyrazole-containing systems provide valuable insights into its potential in this area. Pyrazole derivatives, in general, are known to exhibit interesting photophysical behaviors, including fluorescence, which can be tuned by modifying the substituents on the pyrazole ring. researchgate.netdoi.orgresearchgate.net
For instance, iridium(III) complexes incorporating cyclometalated 1-(2,4-difluorophenyl)-1H-pyrazole ligands have been shown to be blue emitters. researchgate.net The emission properties of these complexes are influenced by the nature of the ligands attached to the metal center. researchgate.net Furthermore, fluorescent boron complexes derived from pyrazole carbaldehydes have been synthesized and shown to have tunable emission properties. mdpi.com These findings suggest that the this compound scaffold could be a valuable component in the design of new fluorescent materials and probes. The sec-butyl group could modulate the solid-state packing and intermolecular interactions, which in turn can affect the luminescent properties of the material. acs.org
Biomedical Research Applications (focus on scaffold utility in target engagement, excluding direct clinical data)
The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. mdpi.comnih.gov This has led to the development of numerous pyrazole-based compounds with a wide range of therapeutic applications, including as anticancer and anti-inflammatory agents. researchgate.netresearchgate.net
The utility of the this compound scaffold in biomedical research lies in its ability to serve as a versatile template for the design of molecules that can effectively engage with biological targets such as protein kinases. nih.gov The sec-butyl group can play a crucial role in optimizing the binding affinity and selectivity of a drug candidate. For example, in a series of pyrazole derivatives designed as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation, the sec-butyl derivative exhibited an IC₅₀ of 12 μM, outperforming its ethyl-substituted analogue. vulcanchem.com This enhanced activity was attributed to favorable hydrophobic interactions within the active site of the enzyme. vulcanchem.com
Furthermore, the bromine atom in derivatives like methyl 4-bromo-1-sec-butyl-1H-pyrazole-3-carboxylate can act as a synthetic handle for introducing various pharmacophores, allowing for the exploration of structure-activity relationships and the optimization of target engagement. vulcanchem.com
The table below highlights the utility of the this compound scaffold in biomedical research:
| Scaffold Feature | Role in Target Engagement | Example Target Class |
| sec-Butyl Group | Improves target binding affinity through hydrophobic interactions. vulcanchem.com | Cyclooxygenase-2 (COX-2). vulcanchem.com |
| Pyrazole Core | Provides a privileged scaffold for designing inhibitors. nih.gov | Protein Kinases. nih.gov |
| Functionalization | Allows for the introduction of pharmacophores to optimize binding. vulcanchem.com | Various enzymes and receptors. |
Future Directions and Challenges in 1 Sec Butyl 1h Pyrazole Research
Development of Novel and Sustainable Synthetic Routes
The development of environmentally friendly and efficient methods for synthesizing 1-sec-butyl-1H-pyrazole is a primary area of future research. Traditional synthetic routes often involve harsh reaction conditions, hazardous reagents, and the generation of significant waste. nih.govsarthi-maharashtragov.in Green chemistry principles are increasingly being applied to pyrazole (B372694) synthesis, focusing on the use of aqueous media, biodegradable catalysts, and energy-efficient techniques like microwave irradiation. sarthi-maharashtragov.in
Future efforts will likely concentrate on:
Catalyst Development: The design of novel, reusable, and highly selective catalysts is crucial. This includes exploring transition-metal-free catalytic systems and nanocatalysts to improve reaction efficiency and reduce environmental impact. mdpi.comnih.gov
Alternative Reaction Media: Moving away from volatile organic solvents towards greener alternatives like water, ionic liquids, or solvent-free conditions is a key goal. nih.govmdpi.com
One-Pot Syntheses: Developing multicomponent reactions where multiple synthetic steps are combined into a single pot can significantly improve efficiency and reduce waste. mdpi.comresearchgate.net
Flow Chemistry: The adoption of continuous flow technologies can offer better control over reaction parameters, leading to higher yields, improved safety, and easier scalability.
| Synthetic Approach | Key Features | Potential Advantages for this compound |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased reaction rates, higher yields, and reduced side product formation. sarthi-maharashtragov.in |
| Ultrasonic-Assisted Synthesis | Use of sound waves to induce cavitation | Enhanced mass transfer, leading to faster and more efficient reactions. |
| Biocatalysis | Use of enzymes as catalysts | High selectivity, mild reaction conditions, and environmentally friendly. |
Exploration of Undiscovered Reactivity Patterns and Synthetic Transformations
While the fundamental reactivity of the pyrazole ring is well-understood, the specific influence of the 1-sec-butyl substituent on its chemical behavior warrants further investigation. The steric bulk and electronic effects of this group can lead to unique reactivity patterns and open doors to novel synthetic transformations.
Key areas for exploration include:
C-H Functionalization: Direct functionalization of the C-H bonds on the pyrazole ring and the sec-butyl group would provide a more atom-economical approach to creating complex derivatives.
Cycloaddition Reactions: Investigating the participation of this compound in various cycloaddition reactions could lead to the synthesis of novel fused heterocyclic systems with interesting biological properties. nih.gov
Ring-Opening and Rearrangement Reactions: Exploring conditions that induce ring-opening or rearrangement of the pyrazole core could provide access to new and diverse molecular scaffolds. High-temperature organic chemistry, for instance, has shown promise in overcoming high activation energy barriers for such transformations. ananikovlab.ru
Expansion into Novel Catalytic Systems and Processes
N-alkylpyrazoles, including this compound, can act as ligands in coordination chemistry, forming stable complexes with various metal ions. nih.govacs.org This opens up possibilities for their use in catalysis. The steric and electronic properties of the 1-sec-butyl group can be fine-tuned to influence the activity and selectivity of the resulting metal complexes.
Future research in this area could focus on:
Asymmetric Catalysis: Developing chiral pyrazole-based ligands for enantioselective catalytic reactions is a significant area of interest.
Homogeneous and Heterogeneous Catalysis: Designing both soluble (homogeneous) and solid-supported (heterogeneous) catalysts incorporating this compound for various organic transformations. nih.gov Heterogeneous catalysts offer the advantage of easy separation and recyclability.
Tandem Catalysis: Creating catalytic systems where a this compound-based catalyst can facilitate multiple reaction steps in a single process.
Advanced Material Design and Functionalization Incorporating this compound
The unique properties of the pyrazole ring, such as its ability to form hydrogen bonds and coordinate with metal ions, make it an attractive building block for advanced materials. researchgate.netuoc.gr The incorporation of the 1-sec-butyl group can influence the physical and chemical properties of these materials, such as their solubility, thermal stability, and morphology.
Potential applications in materials science include:
Microporous Organic Polymers (MOPs): Pyrazole-based MOPs have shown promise for applications such as CO2 capture. researchgate.net The sec-butyl group could be used to tune the pore size and surface properties of these materials.
Functional Nanoporous Materials: The design and synthesis of functional nanoporous materials using this compound as a building block could lead to applications in photocatalysis and solar fuel production. uoc.gr
Liquid Crystals: The introduction of the non-linear sec-butyl group could influence the mesomorphic properties of pyrazole-based liquid crystals.
| Material Type | Potential Role of this compound | Potential Applications |
| Metal-Organic Frameworks (MOFs) | As a ligand to connect metal nodes, influencing pore size and functionality. | Gas storage, separation, and catalysis. |
| Conducting Polymers | As a monomer unit, affecting the polymer's electronic properties and processability. | Organic electronics, sensors, and antistatic coatings. |
| Luminescent Materials | As a component of a larger molecule, tuning the emission properties. | Organic light-emitting diodes (OLEDs) and chemical sensors. |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the discovery and optimization of new molecules and reactions. uni-muenchen.desoton.ac.uk Integrating these computational tools into the study of this compound can significantly expedite progress.
AI and ML can be applied to:
Predicting Reaction Outcomes: Machine learning models can be trained on existing reaction data to predict the yield and selectivity of new synthetic routes for this compound and its derivatives. uni-muenchen.de
De Novo Drug Design: Generative AI models can design novel pyrazole-based compounds with desired biological activities, which can then be synthesized and tested. acs.org
Structure-Property Relationship Modeling: AI can be used to build models that correlate the structure of this compound derivatives with their physical, chemical, and biological properties, guiding the design of new functional molecules. researchgate.netnih.gov
Automated Synthesis: AI-driven robotic platforms can automate the synthesis and testing of new compounds, dramatically increasing the rate of discovery. uni-muenchen.de
The synergy between experimental work and computational modeling will be crucial for overcoming the challenges and realizing the full potential of this compound in the years to come.
Q & A
Q. What are the optimal synthetic routes for 1-sec-butyl-1H-pyrazole, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of pyrazole precursors. For example, substituting pyrazole with sec-butyl bromide under basic conditions (e.g., KOH/DMF) can yield the target compound. Reaction temperature (60–80°C) and solvent polarity significantly affect regioselectivity and yield. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended. Comparative studies show that sec-butyl groups introduce steric hindrance, reducing byproduct formation compared to linear alkyl analogs .
- Data Table :
| Alkylating Agent | Solvent | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| sec-butyl bromide | DMF | 70 | 68 | 98.5% |
| n-butyl bromide | DMF | 70 | 55 | 95.2% |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- ¹H NMR : Key signals include the pyrazole ring protons (δ 7.4–7.6 ppm, singlet) and sec-butyl CH3 groups (δ 0.9–1.1 ppm, triplet).
- IR : N-H stretching (~3400 cm⁻¹) and C-N vibrations (~1600 cm⁻¹) confirm the pyrazole core.
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 139.1.
Discrepancies in spectral data between studies may arise from solvent effects or impurities; always cross-reference with computational simulations (e.g., DFT) .
Advanced Research Questions
Q. How can computational methods predict hydrogen bonding patterns and crystal packing in this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) and graph-set analysis (as per Etter’s formalism) can model hydrogen-bonded networks. For example, the sec-butyl group’s branching disrupts planar stacking, favoring C-H···N interactions over classical N-H···N bonds. X-ray crystallography (refined via SHELXL) reveals torsion angles of 85–90° between the pyrazole ring and sec-butyl chain, influencing lattice stability .
- Data Table :
| Derivative | Dominant Interaction | Bond Length (Å) | Crystal System |
|---|---|---|---|
| 1-sec-butyl | C-H···N | 2.95 | Monoclinic |
| 1-methyl | N-H···N | 2.89 | Orthorhombic |
Q. What strategies resolve discrepancies in reported bioactivity data for pyrazole derivatives?
- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial IC₅₀ values) often stem from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). To optimize:
Standardize protocols (CLSI guidelines).
Use isogenic strain panels to control genetic variability.
Validate solubility via dynamic light scattering (DLS).
For this compound, lipophilicity (logP ≈ 2.1) enhances membrane permeability but may reduce aqueous solubility, requiring formulation adjustments .
Q. How does the sec-butyl substituent affect pharmacokinetic properties compared to other alkyl analogs?
- Methodological Answer :
- Lipophilicity : sec-butyl increases logP by ~0.3 units vs. n-butyl, improving blood-brain barrier penetration but requiring prodrug strategies for hydrophilic targets.
- Metabolic Stability : sec-butyl groups resist cytochrome P450 oxidation better than tert-butyl analogs (t₁/₂: 4.2 vs. 2.8 hours in rat liver microsomes).
- Data Table :
| Analog | logP | t₁/₂ (h) | Plasma Protein Binding (%) |
|---|---|---|---|
| 1-sec-butyl | 2.1 | 4.2 | 88 |
| 1-tert-butyl | 1.8 | 2.8 | 92 |
| 1-methyl | 0.9 | 1.5 | 75 |
Key Notes for Experimental Design
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
